An In-depth Technical Guide to 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrazolo[3,4-b]pyridine core structure is recognized as a "privileged scaffold," frequently found in molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known properties, synthetic approaches, and pharmacological potential of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine and its derivatives. The information is tailored for researchers and professionals involved in drug discovery and development, with a focus on its emerging role as a kinase inhibitor.
Core Properties of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
This section summarizes the fundamental chemical and physical properties of the title compound. While experimental data for this specific molecule is limited in publicly available literature, predicted values and data for the parent scaffold provide valuable insights.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1316852-65-9 | [1][2] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | |
| Appearance | Powder or liquid | |
| Boiling Point (Predicted) | 316.8 ± 22.0 °C | [1] |
| Density (Predicted) | 1.76 ± 0.1 g/cm³ | [1] |
| XLogP3 (Predicted) | 1.5 | [1] |
| InChI Key | ZRYAFGDXXVYCKZ-UHFFFAOYSA-N | [1] |
Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) |
| Aromatic CH | 8.60 (d) |
| Aromatic CH | 8.54 (d) |
| Aromatic CH | 8.16 (s, br) |
| NH | 13.91 (s) |
Note: This data is for the N-unsubstituted analog and serves as an estimation.
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the construction of the fused pyrazolopyridine ring system. While a specific, detailed protocol for this exact molecule is not published, the following represents a general and adaptable synthetic strategy based on established methods for this class of compounds.
General Synthetic Workflow
The synthesis of pyrazolo[3,4-b]pyridine derivatives often follows a multi-step sequence, starting from commercially available pyridine precursors. A representative workflow is illustrated below.
Exemplary Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Core
This protocol is adapted from methodologies used for synthesizing similar pyrazolo[3,4-b]pyridine derivatives and can be modified for the target compound.
Materials:
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Substituted 2-chloronicotinaldehyde
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Hydrazine hydrate
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Appropriate solvent (e.g., ethanol, acetic acid)
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Methylating agent (e.g., methyl iodide, dimethyl sulfate)
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Base (e.g., sodium hydride, potassium carbonate)
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Inert atmosphere (e.g., nitrogen, argon)
Procedure:
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Cyclization to form the pyrazolo[3,4-b]pyridine core:
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Dissolve the substituted 2-chloronicotinaldehyde in a suitable solvent such as ethanol.
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Add hydrazine hydrate dropwise to the solution at room temperature.
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Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain the 1H-pyrazolo[3,4-b]pyridine intermediate.
-
-
N-methylation:
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Suspend the 1H-pyrazolo[3,4-b]pyridine intermediate in a dry, aprotic solvent (e.g., DMF, THF) under an inert atmosphere.
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Add a suitable base (e.g., sodium hydride) portion-wise at 0 °C and stir for 30 minutes.
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Add the methylating agent (e.g., methyl iodide) dropwise and allow the reaction to warm to room temperature.
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Stir the reaction mixture until the starting material is consumed (monitored by TLC).
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Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final product, 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, by column chromatography.
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Biological Activity and Signaling Pathways
The pyrazolo[3,4-b]pyridine scaffold is a key component in a multitude of biologically active compounds, with a significant number of derivatives being investigated as kinase inhibitors for various therapeutic applications, including oncology.
Kinase Inhibition
Derivatives of pyrazolo[3,4-b]pyridine have been reported to inhibit a range of kinases, including:
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Tropomyosin receptor kinases (TRKs) : The 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine scaffold is explored for designing TRK inhibitors, which are implicated in various cancers.[3][4]
-
Topoisomerase IIα : Certain pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against Topoisomerase IIα, an essential enzyme in DNA replication and transcription.[5]
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AMP-activated protein kinase (AMPK) : Novel pyrazolo[3,4-b]pyridine derivatives have been shown to regulate the AMPK/mTOR signaling pathway, which is crucial for cellular energy homeostasis and is often dysregulated in cancer.[6]
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TANK-binding kinase 1 (TBK1) : A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key regulator of innate immunity.[7]
Tropomyosin Receptor Kinase (TRK) Signaling Pathway
A primary mechanism of action for many pyrazolo[3,4-b]pyridine derivatives involves the inhibition of TRK signaling. By binding to the ATP-binding site of TRK kinases, these compounds can block downstream signaling cascades that promote cell proliferation and survival.
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine and its analogs.
In Vitro Kinase Inhibition Assay Workflow
A common method to determine the inhibitory potential of a compound against a specific kinase is a luminescence-based assay that measures ATP consumption.
Protocol Outline:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture: In a microplate, add the kinase, a suitable substrate, and ATP.
-
Initiation: Add the diluted test compound to the reaction mixture. Include controls with DMSO (no inhibition) and without enzyme (100% inhibition).
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Add a luciferase-based ATP detection reagent. The amount of light produced is proportional to the amount of ATP remaining.
-
Measurement: Read the luminescence signal using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based Proliferation Assay
To assess the cytotoxic or anti-proliferative effects of the compound on cancer cells, a cell-based assay such as the MTT or SRB assay can be employed.
Protocol Outline:
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Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
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Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cell Viability Staining: Add a viability dye (e.g., MTT, SRB) and incubate.
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Signal Measurement: Solubilize the dye and measure the absorbance or fluorescence, which correlates with the number of viable cells.
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Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
Conclusion
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine represents a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its versatile chemistry allows for the generation of diverse libraries of compounds for screening against various biological targets. The information provided in this guide serves as a foundational resource for researchers aiming to explore the full potential of this promising heterocyclic compound in drug discovery and development. Further studies are warranted to fully elucidate the specific biological activities and therapeutic applications of 5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine.
References
- 1. echemi.com [echemi.com]
- 2. 5-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine [bojnsci.com]
- 3. 5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine | 1316852-65-9 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
